3-(piperazin-1-yl)-N-(propan-2-yl)propanamide
Description
3-(Piperazin-1-yl)-N-(propan-2-yl)propanamide is a piperazine-containing propanamide derivative characterized by a central piperazine ring linked to a propanamide backbone, with an isopropyl group as the terminal amide substituent (N-(propan-2-yl)) . This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting neurotransmitter receptors such as dopamine receptors (e.g., D2R, D4R) and enzymes like cyclooxygenase-2 (COX-2) . The compound’s structural simplicity allows for diverse functionalization, making it a template for developing ligands with tailored pharmacological profiles.
Properties
IUPAC Name |
3-piperazin-1-yl-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(2)12-10(14)3-6-13-7-4-11-5-8-13/h9,11H,3-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHQFPHORXMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533510 | |
| Record name | 3-(Piperazin-1-yl)-N-(propan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89009-61-0 | |
| Record name | 3-(Piperazin-1-yl)-N-(propan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(piperazin-1-yl)-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : SC211 (4-chlorophenyl) and 3j/3k/3l (methoxy/fluoro) demonstrate that electron-withdrawing groups (e.g., Cl) enhance receptor binding affinity (e.g., D4R), while electron-donating groups (e.g., OMe) may improve solubility .
- Amide Chain Modifications : The isopropyl group in the target compound contrasts with aromatic amides (e.g., SC211) or complex acyl groups (e.g., cyclohexanecarbonyl in 3u), which influence steric bulk and metabolic stability .
Pharmacological Activity
Receptor Affinity and Selectivity
- SC211 : Exhibits high affinity for D4R (dopamine D4 receptor) with minimal off-target activity, attributed to the 4-chlorophenyl and 3-methoxyphenyl groups .
- SC211’s ~377 g/mol) .
- 3t () : Shows moderate COX-2 inhibition (IC₅₀ ~1.2 µM) due to fluorophenyl groups, suggesting fluorination enhances enzyme interaction .
Antipsychotic and Analgesic Potential
- SC212 (haloperidol derivative) : Demonstrates atypical antipsychotic activity via D2R antagonism, but the target compound’s simpler structure may lack this efficacy .
- N-(1-Oxo-1-(4-(3-((Trifluoromethyl)thio)phenyl)piperazin-1-yl)-propan-2-yl)acetamide (30): Displays antinociceptive activity, highlighting the role of trifluoromethylthio groups in pain modulation .
Key Insights :
- The target compound’s synthesis is less labor-intensive than analogs requiring aromatic coupling (e.g., 3j, 3l) .
- Lower yields in fluorinated derivatives (e.g., 3t) may reflect challenges in handling halogenated intermediates .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Reference |
|---|---|---|---|---|
| Target Compound | ~212 | 1.8 | Moderate (PBS) | |
| SC211 | 377.3 | 3.5 | Low | |
| 3k () | 493.6 | 4.2 | Poor (DMSO) |
Biological Activity
3-(Piperazin-1-yl)-N-(propan-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide includes a piperazine ring, which is known for its diverse pharmacological properties. The piperazine moiety is often associated with various biological activities, including interactions with neurotransmitter receptors.
The mechanism of action of 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide involves its interaction with various molecular targets, including:
- Receptors : The compound may modulate the activity of neurotransmitter receptors, particularly those related to the central nervous system.
- Enzymatic Activity : It can influence enzyme activity, potentially affecting metabolic pathways.
The presence of the piperazine ring allows for significant interactions with biological macromolecules, leading to various therapeutic effects.
Anticonvulsant Properties
Research has indicated that compounds with similar structures to 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide exhibit anticonvulsant properties. For instance, studies have shown that piperazine derivatives can effectively reduce seizure activity in animal models:
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| AS-1 | 6-Hz Test | 15–60 | Significant protection against seizures |
| AS-1 + Valproic Acid | 6-Hz Test | Fixed Ratio | Synergistic interaction observed |
This suggests that the biological activity of 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide may also include anticonvulsant effects, warranting further investigation.
Cytotoxic Activity
Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, thiazole-integrated piperazine derivatives have shown significant antiproliferative activity against various cancer cells:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 13 | Jurkat Cells | <10 | High cytotoxicity |
| Compound 14 | HT-29 Cells | <20 | Moderate activity |
This indicates that 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide may possess similar anticancer properties.
Case Studies and Research Findings
- Anticonvulsant Activity Study : A study evaluated the anticonvulsant efficacy of a series of piperazine derivatives in various seizure models. The results indicated that compounds similar to 3-(piperazin-1-yl)-N-(propan-2-yl)propanamide exhibited protective effects in the maximal electroshock and pentylenetetrazole models, suggesting potential therapeutic applications in epilepsy management .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of piperazine derivatives on cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving IC50 values comparable to established chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
